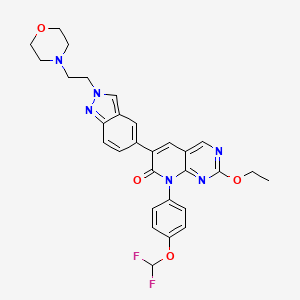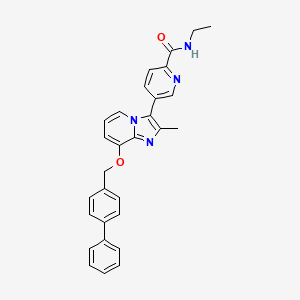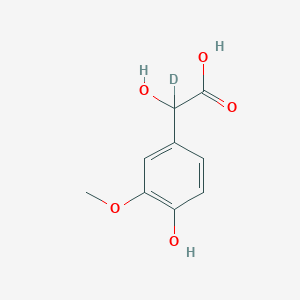
DL-4-Hydroxy-3-methoxymandelic-2-D1 acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Vanillylmandelic acid-d1 is a deuterated form of vanillylmandelic acid, which is a significant metabolite of catecholamines such as epinephrine and norepinephrine. This compound is often used in clinical diagnostics to measure catecholamine levels in the body, aiding in the diagnosis of conditions like pheochromocytoma and neuroblastoma .
准备方法
Synthetic Routes and Reaction Conditions
Vanillylmandelic acid-d1 can be synthesized through the condensation of guaiacol and glyoxylic acid in an ice-cold, aqueous solution with sodium hydroxide . The reaction involves the deuteration of the hydrogen atoms in vanillylmandelic acid, which can be achieved by using deuterated reagents or solvents.
Industrial Production Methods
Industrial production of vanillylmandelic acid-d1 typically involves large-scale chemical synthesis using high-purity deuterated reagents. The process is optimized for yield and purity, ensuring that the final product meets the stringent requirements for clinical and research applications .
化学反应分析
Types of Reactions
Vanillylmandelic acid-d1 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it back to its precursor forms.
Substitution: Various substitution reactions can occur, particularly involving the hydroxyl and methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Conditions vary depending on the substituent being introduced, but typically involve catalysts and specific solvents.
Major Products
The major products formed from these reactions include various derivatives of vanillylmandelic acid, such as quinones from oxidation and reduced forms from reduction .
科学研究应用
Vanillylmandelic acid-d1 has a wide range of applications in scientific research:
Chemistry: Used as a standard in mass spectrometry for the quantification of catecholamines.
Biology: Helps in studying metabolic pathways involving catecholamines.
Medicine: Aids in the diagnosis of catecholamine-secreting tumors like pheochromocytoma and neuroblastoma.
Industry: Utilized in the synthesis of artificial vanilla flavorings.
作用机制
Vanillylmandelic acid-d1 exerts its effects by participating in the metabolic pathways of catecholamines. It is produced via the action of enzymes like catechol O-methyltransferase and aldehyde dehydrogenase. These enzymes convert catecholamines into vanillylmandelic acid-d1, which is then excreted in the urine .
相似化合物的比较
Similar Compounds
Homovanillic acid: Another catecholamine metabolite used in similar diagnostic applications.
Metanephrine: A metabolite of epinephrine, also used in clinical diagnostics.
Normetanephrine: A metabolite of norepinephrine, used for similar purposes.
Uniqueness
Vanillylmandelic acid-d1 is unique due to its deuterated form, which provides higher stability and precision in mass spectrometry analyses compared to its non-deuterated counterpart .
属性
分子式 |
C9H10O5 |
|---|---|
分子量 |
199.18 g/mol |
IUPAC 名称 |
2-deuterio-2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)acetic acid |
InChI |
InChI=1S/C9H10O5/c1-14-7-4-5(2-3-6(7)10)8(11)9(12)13/h2-4,8,10-11H,1H3,(H,12,13)/i8D |
InChI 键 |
CGQCWMIAEPEHNQ-BNEYPBHNSA-N |
手性 SMILES |
[2H]C(C1=CC(=C(C=C1)O)OC)(C(=O)O)O |
规范 SMILES |
COC1=C(C=CC(=C1)C(C(=O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2~{s},4~{r})-4-[[2-[(1~{r},3~{r})-1-Acetyloxy-3-[[(2~{s},3~{s})-2-[[(2~{r})-1,2-Dimethylpyrrolidin-2-Yl]carbonylamino]-3-Methyl-Pentanoyl]-Methyl-Amino]-4-Methyl-Pentyl]-1,3-Thiazol-4-Yl]carbonylamino]-5-(4-Aminophenyl)-2-Methyl-Pentanoic Acid](/img/structure/B12421777.png)

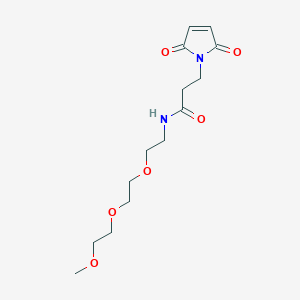
![N-[(E)-(7-bromo-4-oxochromen-3-yl)methylideneamino]-4-(3-bromophenyl)-1,3-thiazole-2-carboxamide](/img/structure/B12421786.png)
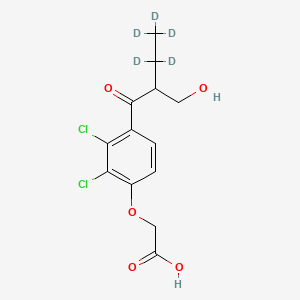
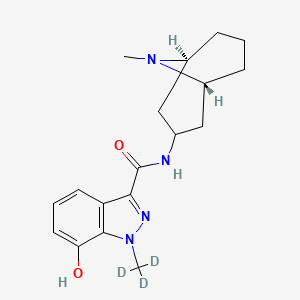
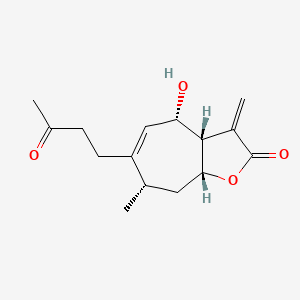
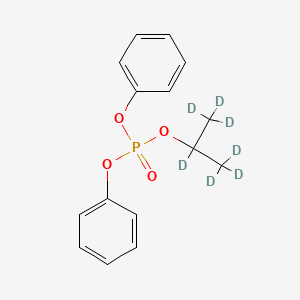
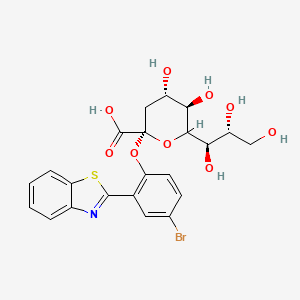
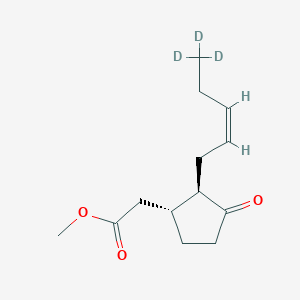
amino]propanoate-d3 Hydrochloride](/img/structure/B12421826.png)
